molecular formula C17H17N3O3 B2904733 2-[(1E)-(methoxyimino)methyl]-N,N'-diphenylpropanediamide CAS No. 245039-28-5

2-[(1E)-(methoxyimino)methyl]-N,N'-diphenylpropanediamide

Cat. No.: B2904733
CAS No.: 245039-28-5
M. Wt: 311.341
InChI Key: WNSRKTPTOZBWLN-LDADJPATSA-N
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Description

2-[(1E)-(methoxyimino)methyl]-N,N’-diphenylpropanediamide is an organic compound with the molecular formula C17H17N3O3 It is a derivative of propanediamide, featuring a methoxyimino group and two phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-(methoxyimino)methyl]-N,N’-diphenylpropanediamide typically involves the reaction of a suitable ester with an amine under base-promoted conditions. One common method is the direct amidation of esters using bases such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an appropriate solvent, such as tetrahydrofuran or dimethylformamide, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(1E)-(methoxyimino)methyl]-N,N’-diphenylpropanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyimino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted propanediamide derivatives.

Scientific Research Applications

2-[(1E)-(methoxyimino)methyl]-N,N’-diphenylpropanediamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(1E)-(methoxyimino)methyl]-N,N’-diphenylpropanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1E)-(methoxyimino)methyl]-N,N’-diphenylpropanediamide is unique due to its specific structural features, such as the methoxyimino group and the presence of two phenyl groups

Properties

IUPAC Name

2-[(E)-methoxyiminomethyl]-N,N'-diphenylpropanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c1-23-18-12-15(16(21)19-13-8-4-2-5-9-13)17(22)20-14-10-6-3-7-11-14/h2-12,15H,1H3,(H,19,21)(H,20,22)/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNSRKTPTOZBWLN-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CC(C(=O)NC1=CC=CC=C1)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C/C(C(=O)NC1=CC=CC=C1)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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